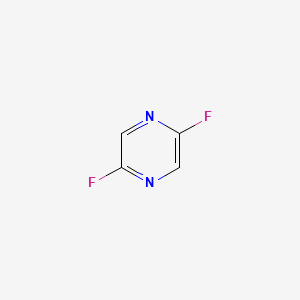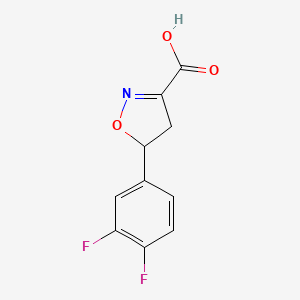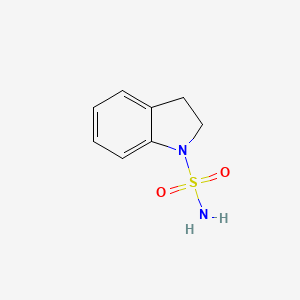
2,3-二氢-1H-吲哚-1-磺酰胺
描述
2,3-dihydro-1H-indole-1-sulfonamide is a chemical compound with the CAS Number: 34917-77-6 . It has a molecular weight of 198.25 and its IUPAC name is 1-indolinesulfonamide . It is a powder at room temperature .
Synthesis Analysis
Sulfonamide-based indole derivatives, such as 2,3-dihydro-1H-indole-1-sulfonamide, have been synthesized using 1H-indole-2-carboxylic acid as a starting material . The structure of these synthesized compounds was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The InChI code for 2,3-dihydro-1H-indole-1-sulfonamide is 1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) . The InChI key is IWPJHISUYDXHGJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2,3-dihydro-1H-indole-1-sulfonamide is a powder at room temperature . It has a melting point of 148-152°C .科学研究应用
碳酸酐酶抑制
2,3-二氢-1H-吲哚-1-磺酰胺衍生物已被广泛研究为碳酸酐酶的有效抑制剂,碳酸酐酶是许多生理和病理过程中至关重要的酶。例如,像 2-(肼基羰基)-3-苯基-1H-吲哚-5-磺酰胺这样的化合物已显示出对碳酸酐酶同工型的显著抑制活性,突出了它们在药物化学应用中的潜力 (Güzel 等,2010),(Güzel 等,2008)。这种磺酰胺的抑制效应已在包括人类和结核分枝杆菌等病原菌在内的各种物种中得到证实 (Güzel 等,2009)。
生物活性与合成
吲哚衍生物是许多具有显着生物活性的天然和合成化合物的中枢。例如,N-[3-(2,3-二甲基-1H-吲哚-1-基)-4-羟基苯基]芳基磺酰(酰胺)已被合成并显示出潜在的生物活性,表明它们在各种治疗领域中的实用性 (Avdeenko 等,2020)。
杂化化合物和分子设计
磺酰胺,包括吲哚磺酰胺衍生物,在设计具有多种药理活性的杂化化合物中是不可或缺的。最近的进展探索了这些杂化物的合成和生物活性,扩大了磺酰胺类化合物的治疗潜力 (Ghomashi 等,2022)。
在有机合成中的应用
2,3-二氢-1H-吲哚-1-磺酰胺及其衍生物已用于有机合成,展示了它们在化学反应中的多功能性。例如,它们参与级联环化和磺化,有助于复杂分子结构的高效合成 (Yu 等,2016),(Janosik 等,2006)。
抗肿瘤活性
吲哚磺酰胺已显示出有希望的抗肿瘤活性,使其成为癌症治疗的候选药物。它们抑制微管蛋白的聚合,破坏细胞周期进程并诱导细胞凋亡,突出了它们作为抗肿瘤剂的潜力 (Mohan 等,2006)。
电化学性质
基于吲哚的磺酰胺衍生物也表现出独特的电化学性质,这对于理解它们的构效关系和在各个领域的潜在应用至关重要 (Ibrahim 等,2020)。
安全和危害
未来方向
Indole and its derivatives, including 2,3-dihydro-1H-indole-1-sulfonamide, are gaining a lot of interest in medicinal chemistry due to their physiological activity . Future research may focus on developing pharmacologically active derivatives of indole with sulfonamide scaffolds .
Relevant Papers Several papers have been published on the topic of sulfonamide-based indole derivatives . These papers discuss the synthesis, biological activity, and potential applications of these compounds .
作用机制
Target of Action
Indoline-1-sulfonamide primarily targets carbonic anhydrase (CA) isoforms CA IX and CA XII . These enzymes play a crucial role in maintaining the acidic extracellular tumor environment . Additionally, indoline-1-sulfonamide has been shown to exhibit strong antimicrobial actions .
Mode of Action
Indoline-1-sulfonamide acts as a competitive inhibitor of its target enzymes . It binds to the active site of these enzymes, thereby preventing their normal function. The sulfonamide group in the compound acts as a zinc-binding group (ZBG) , which is crucial for its inhibitory action .
Biochemical Pathways
The inhibition of CA IX and CA XII by indoline-1-sulfonamide disrupts the normal functioning of these enzymes, leading to a change in the extracellular tumor environment . This can have downstream effects on various biochemical pathways involved in tumor growth and survival.
Pharmacokinetics
The compound’s hydrophilic properties, primarily due to the sulfonamide group, are likely to influence its bioavailability .
Result of Action
The inhibition of CA IX and CA XII by indoline-1-sulfonamide can lead to a disruption in the acidic extracellular tumor environment . This can potentially inhibit tumor growth and survival. Furthermore, the compound’s strong antimicrobial actions suggest that it could be effective against various microbial infections .
Action Environment
The action of indoline-1-sulfonamide can be influenced by various environmental factors. For instance, the acidic extracellular tumor environment can enhance the compound’s inhibitory action on CA IX and CA XII
生化分析
Biochemical Properties
Indoline-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indoline-1-sulfonamide has been shown to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . This inhibition occurs through the binding of the sulfonamide group to the zinc ion in the active site of the enzyme, thereby blocking its activity. Additionally, indoline-1-sulfonamide interacts with other biomolecules, such as tubulin, affecting microtubule dynamics and cell division .
Cellular Effects
Indoline-1-sulfonamide exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indoline-1-sulfonamide has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, indoline-1-sulfonamide affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .
Molecular Mechanism
The molecular mechanism of action of indoline-1-sulfonamide involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indoline-1-sulfonamide binds to the active sites of enzymes, such as carbonic anhydrase and tubulin, inhibiting their activity and disrupting their normal function . Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of indoline-1-sulfonamide can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that indoline-1-sulfonamide is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to a decrease in its biological activity and effectiveness. Long-term studies in vitro and in vivo have also demonstrated that indoline-1-sulfonamide can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of indoline-1-sulfonamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, indoline-1-sulfonamide can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing the dosage of indoline-1-sulfonamide to maximize its therapeutic benefits while minimizing its adverse effects.
Metabolic Pathways
Indoline-1-sulfonamide is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of indoline-1-sulfonamide, leading to the formation of metabolites that are excreted from the body . The compound also affects metabolic flux by inhibiting key metabolic enzymes, such as carbonic anhydrase, thereby altering the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of indoline-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and organic cation transporters . Once inside the cells, indoline-1-sulfonamide can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Indoline-1-sulfonamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, indoline-1-sulfonamide can be targeted to specific subcellular compartments, such as the mitochondria and the nucleus, through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biological effects .
属性
IUPAC Name |
2,3-dihydroindole-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c9-13(11,12)10-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2,(H2,9,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPJHISUYDXHGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
34917-77-6 | |
| Record name | 2,3-dihydro-1H-indole-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-[3-(2,5-Dimethoxyphenyl)prop-1-Yn-1-Yl]-6-Ethylpyrimidine-2,4-Diamine](/img/structure/B3025408.png)
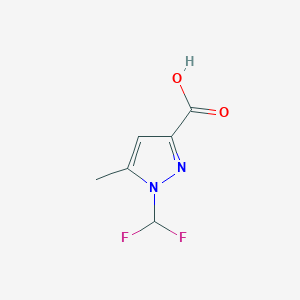

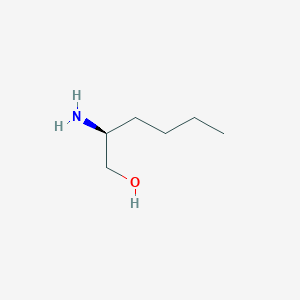

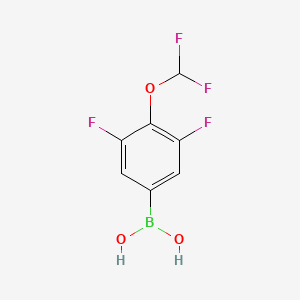
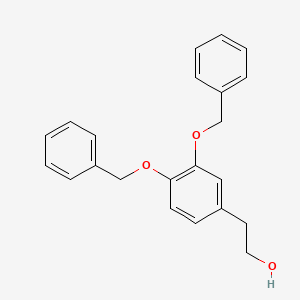
![6,7-dihydro-5H-cyclopenta[c]pyridin-6-amine](/img/structure/B3025419.png)
![6-Bromo-1-[6-bromo-2-(methoxymethoxy)naphthalen-1-yl]-2-(methoxymethoxy)naphthalene](/img/structure/B3025420.png)
